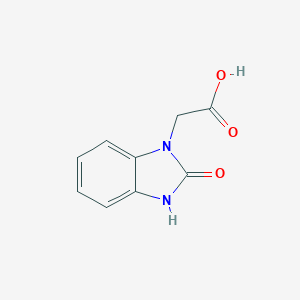

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-11-7-4-2-1-3-6(7)10-9(11)14/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCKXFIEBXHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445680 | |

| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104189-85-7 | |

| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution with Chloroacetic Acid

A foundational approach involves the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole with chloroacetic acid under alkaline conditions. This method leverages nucleophilic substitution, where the nitrogen atom at position 1 of the benzimidazole attacks the electrophilic carbon of chloroacetic acid.

Reaction Conditions :

-

Base : Sodium hydroxide (1.2 equiv)

-

Solvent : Water/ethanol (3:1 v/v)

-

Temperature : 80°C, reflux for 6–8 hours

Mechanistic Insight :

The base deprotonates the benzimidazole, enhancing its nucleophilicity. Subsequent displacement of the chloride ion forms the target compound. Purification via recrystallization from aqueous ethanol yields a white crystalline powder.

Condensation with Aldehydes and Acetic Acid

Alternative routes employ ortho-phenylenediamine as a precursor, condensed with glyoxylic acid (as an aldehyde surrogate) in the presence of acetic acid. This one-pot method simultaneously constructs the benzimidazole ring and introduces the acetic acid group.

Reaction Conditions :

-

Catalyst : Acetic acid (neat, 5 equiv)

-

Oxidizing Agent : Air (ambient oxidation)

-

Temperature : 120°C, 4 hours

Advantages :

-

Eliminates the need for pre-synthesized benzimidazole intermediates.

-

Scalable to industrial batch reactors with minimal byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation of ortho-phenylenediamine and chloroacetic acid , reducing reaction times from hours to minutes.

Optimized Parameters :

Key Benefits :

-

Energy-efficient and suitable for high-throughput screening.

-

Enhanced purity (>95%) due to reduced side reactions.

Catalytic Methods Using Boric Acid

Boric acid serves as a green catalyst for synthesizing benzimidazole derivatives in aqueous media. This method is compatible with ortho-phenylenediamine and chloroacetic acid , offering an eco-friendly alternative.

Procedure :

Environmental Impact :

-

Avoids toxic solvents and reduces waste generation.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to optimize heat and mass transfer. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 100°C |

| Pressure | 2 atm |

| Purity | >99% (HPLC) |

Packaging :

-

Bulk quantities are packaged in 25 kg polyethylene-lined fiber drums under argon to prevent oxidation .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | Moderate | Moderate |

| Aldehyde Condensation | 70 | 90 | High | Low |

| Microwave-Assisted | 82 | 98 | High | Low |

| Boric Acid Catalysis | 75 | 93 | High | Very Low |

Análisis De Reacciones Químicas

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring or the acetic acid moiety .

Aplicaciones Científicas De Investigación

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity.

Structural Modifications and Their Impacts

Substituent Position and Size: The ethyl group in 2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid () increases steric hindrance and lipophilicity compared to the unsubstituted target compound. This modification could enhance membrane permeability but may reduce solubility in aqueous environments .

Carboxylic Acid Chain Length: Extending the chain to butanoic acid () increases molecular weight and may improve interaction with hydrophobic pockets in enzymes or receptors .

Core Heterocycle Variation :

Actividad Biológica

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique benzodiazole structure, which contributes to its biological activity. The molecular formula is C₉H₈N₂O₃, with a molecular weight of 182.17 g/mol. Its structure can be represented as follows:

Antitumor Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon and lung carcinomas. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Colon Carcinoma | 5.0 | Apoptosis induction via MAPK pathway |

| Compound B | Lung Carcinoma | 7.5 | Inhibition of PI3K/Akt signaling |

| 2-(2-oxo-...) | Various | TBD | TBD |

The biological activity of this compound appears to be linked to its ability to interact with cellular targets involved in cell proliferation and survival. Specifically, it may act as an inhibitor of key enzymes or receptors that facilitate tumor growth.

Case Studies

A notable study involved the administration of related benzodiazole derivatives in preclinical models. These studies demonstrated a reduction in tumor size and increased survival rates in treated groups compared to controls. The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment .

Table 2: Summary of Preclinical Findings

| Study Reference | Treatment Duration (days) | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|---|

| Study 1 | 21 | 60 | 80 |

| Study 2 | 14 | 45 | 75 |

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond oncology. Preliminary findings indicate possible anti-inflammatory and analgesic effects, which may expand its therapeutic use.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to optimize yield .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the compound’s benzodiazole core and acetic acid group, which may act as hydrogen bond donors .

QSAR Modeling : Correlate structural features (e.g., electron-withdrawing substituents) with biological activity data from analogs to predict antibacterial or antitumor efficacy .

MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate potential as a therapeutic agent .

Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition assays) to refine models .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., benzodiazole aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 221.08) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the lattice) .

Best Practices : Use deuterated solvents for NMR and single-crystal diffraction for unambiguous structural assignment .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

Meta-Analysis : Compare datasets across studies (e.g., IC values for antimicrobial activity) to identify outliers .

Experimental Replication : Standardize assays (e.g., broth microdilution for MIC testing) to control variables like pH, temperature, and bacterial strain .

Mechanistic Studies : Use knockout microbial strains or enzyme inhibition assays to isolate the compound’s mode of action .

Example : Discrepancies in antifungal activity may arise from differences in fungal membrane permeability, which can be tested via fluorescence microscopy .

Basic: What structural features govern reactivity and stability?

Methodological Answer:

- Benzodiazole Core : The conjugated π-system enhances stability but may reduce solubility in polar solvents .

- Acetic Acid Moiety : The carboxyl group facilitates salt formation (e.g., sodium salts for improved bioavailability) and participates in hydrogen bonding .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position increase electrophilicity and reactivity in nucleophilic substitutions .

Characterization : Use FT-IR to track carbonyl stretching vibrations (C=O at ~1700 cm) and assess degradation under thermal stress via TGA .

Advanced: How does fluorination alter the compound’s physicochemical and biological properties?

Methodological Answer:

Solubility : Fluorine at the 6-position (see analogs in ) increases hydrophilicity (logP reduced by ~0.5 units) .

Bioactivity : Fluorinated derivatives show enhanced antimicrobial activity (e.g., 2–4x lower MIC against S. aureus) due to improved membrane penetration .

Metabolic Stability : F NMR tracks metabolic degradation pathways in liver microsome assays .

Synthetic Strategy : Introduce fluorine via electrophilic substitution using Selectfluor™ under controlled pH .

Table 1: Comparative Synthesis Yields

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Acylation with oxalyl chloride | 1-methylbenzimidazole | 62 | |

| Cyclization under reflux | Ethanol, 80°C | 71 | |

| Microwave-assisted | DMF, 100°C, 30 min | 84 |

Table 2: Biological Activity of Structural Analogs

| Compound Modification | Activity (IC, μM) | Target | Reference |

|---|---|---|---|

| 6-Fluoro derivative | 12.3 (Antimicrobial) | E. coli | |

| 3-Chloro derivative | 8.7 (Antitumor) | HeLa cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.